1,4-Dichloronaphthalene
Overview
Description
1,4-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a chlorinated derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 4 positions of the naphthalene ring. This compound is known for its use in various industrial applications and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that chlorinated naphthalenes, including 1,4-dichloronaphthalene, are a class of chlorinated aromatic hydrocarbons . These compounds are highly hydrophobic, semi-volatile, thermally stable, and electrically insulating .
Mode of Action
It’s known that chlorinated naphthalenes can interact with various biological systems due to their lipophilic nature, potentially leading to toxic effects .
Biochemical Pathways
The metabolic degradation of this compound has been studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by gas chromatography-mass spectrometry (GC-MS). A series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .
Pharmacokinetics
It’s known that chlorinated naphthalenes are resistant to degradation and can build up in the bodies of plants and animals .
Result of Action
It’s known that chlorinated naphthalenes can have adverse health effects .
Action Environment
The action of this compound can be influenced by environmental factors. The research suggests a metabolic pathway of this compound, which is critical for the treatment of this compound through biological processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,4-Dichloronaphthalene are not fully understood. It has been studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by gas chromatography-mass spectrometry (GC-MS), and a series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .
Cellular Effects
It is known that polychlorinated naphthalenes (PCNs), including this compound, can travel long distances and build up in the bodies of plants and animals, causing a danger to human health and environment .
Molecular Mechanism
It is known that the degradation of this compound may not remove the chloride ions during the processes and the metabolites may not benefit the bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of this compound was studied with initial concentrations of 10 mg/L and 20 mg/L . The results showed that 98% removal could be achieved within 48 hours at an initial this compound concentration of 10 mg/L . It took 144 hours to reach the same degradation efficiency at an initial concentration of 20 mg/L .
Metabolic Pathways
The metabolic degradation of this compound was studied using a strain of Pseudomonas sp. HY . The metabolites were analyzed by GC-MS . A series of metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid were identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where naphthalene is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of naphthalene.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dechlorinated naphthalene derivatives.
Scientific Research Applications
1,4-Dichloronaphthalene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential use in drug development and as a precursor for medicinal compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
1,4-Dichloronaphthalene can be compared with other chlorinated naphthalenes, such as:
1,2-Dichloronaphthalene: Chlorine atoms are substituted at the 1 and 2 positions.
1,3-Dichloronaphthalene: Chlorine atoms are substituted at the 1 and 3 positions.
2,3-Dichloronaphthalene: Chlorine atoms are substituted at the 2 and 3 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the chlorine atoms affects the compound’s electron distribution and steric hindrance, making it distinct from other isomers.
Properties
IUPAC Name |
1,4-dichloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKCYMVSKDOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061999 | |
Record name | 1,4-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-31-6 | |
Record name | 1,4-Dichloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-DICHLORONAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DICHLORONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H687K062 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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